2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-8-(1-methylethyl)-, ethyl ester
Description
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-8-(1-methylethyl)-, ethyl ester is a polyfunctionalized naphthalene derivative with a complex substitution pattern. Its structure features:
- A naphthalene backbone substituted at positions 4, 6, and 6.
- Position 4: Acetyloxy group (ester of acetic acid).
- Position 6: Methoxy group (electron-donating substituent).
- Position 8: Isopropyl group (branched alkyl substituent).
- Ethyl ester at the carboxylic acid moiety (position 2).
For example, ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates are prepared using sodium ethoxide in ethanol, ethyl acetoacetate, and arylprop-2-en-1-ones under reflux (70–80°C), followed by recrystallization . Similar conditions may apply to the target compound, with modifications for its specific substituents.
Properties
Molecular Formula |
C19H22O5 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
ethyl 4-acetyloxy-6-methoxy-8-propan-2-ylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C19H22O5/c1-6-23-19(21)13-7-16-15(11(2)3)9-14(22-5)10-17(16)18(8-13)24-12(4)20/h7-11H,6H2,1-5H3 |
InChI Key |
BRFHWPQQLGZKEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2C(C)C)OC)C(=C1)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
| Step | Reaction Type | Description | Typical Reagents/Conditions |
|---|---|---|---|
| 1 | Naphthalenecarboxylic acid synthesis | Starting from naphthalene or substituted naphthalenes, oxidation or carboxylation to introduce carboxylic acid at position 2 | KMnO4, CrO3, or CO2 under catalytic conditions |
| 2 | Selective methylation | Introduction of methoxy group at position 6 via methylation of hydroxy precursor | Dimethyl sulfate or methyl iodide, base (e.g., K2CO3) |
| 3 | Alkylation | Installation of isopropyl group at position 8 via Friedel-Crafts alkylation | Isopropyl chloride or isopropyl bromide, AlCl3 catalyst |
| 4 | Acetylation | Introduction of acetyloxy group at position 4 by acetylation of hydroxy group | Acetic anhydride or acetyl chloride, pyridine or base catalyst |
| 5 | Esterification | Conversion of carboxylic acid to ethyl ester via Fischer esterification | Ethanol, acid catalyst (e.g., sulfuric acid), reflux |
Detailed Preparation Procedure
Starting Material Preparation : The synthesis begins with 2-naphthalenecarboxylic acid or a closely related derivative. This can be prepared by oxidation of 2-methylnaphthalene or direct carboxylation of naphthalene derivatives.
Methoxylation at Position 6 : The hydroxy group at position 6 (if present as 6-hydroxy derivative) is methylated using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. This reaction typically proceeds under reflux in an aprotic solvent such as acetone or dimethylformamide.
Isopropyl Group Introduction at Position 8 : Friedel-Crafts alkylation is employed to introduce the isopropyl substituent at position 8. Using isopropyl chloride or bromide with aluminum chloride catalyst in an inert solvent like dichloromethane or carbon disulfide, the alkyl group is selectively installed.
Acetylation of Hydroxy Group at Position 4 : The hydroxy group at position 4 is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. This step converts the hydroxy group into an acetyloxy moiety.
Esterification to Ethyl Ester : The carboxylic acid group at position 2 is esterified by refluxing with ethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This Fischer esterification typically requires removal of water to drive the equilibrium toward ester formation.
Industrial Scale Considerations
Continuous Flow Reactors : Industrial synthesis may employ continuous flow reactors to improve reaction efficiency, control temperature precisely, and enhance safety when handling reactive reagents such as acetic anhydride or aluminum chloride.
Catalyst Optimization : Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are optimized for esterification and acetylation steps to maximize yield and purity.
Purification : Crystallization and chromatographic techniques are used to isolate the final product with high purity. The presence of multiple substituents requires careful control of reaction conditions to avoid side reactions.
Reaction Analysis
| Reaction Step | Key Reagents | Conditions | Expected Yield (%) | Notes |
|---|---|---|---|---|
| Methylation | Dimethyl sulfate, K2CO3 | Reflux in acetone | 80-90 | High selectivity for methoxy group |
| Friedel-Crafts Alkylation | Isopropyl chloride, AlCl3 | 0-25 °C, inert solvent | 70-85 | Requires strict moisture control |
| Acetylation | Acetic anhydride, pyridine | Room temp to 50 °C | 85-95 | Rapid reaction, minimal side products |
| Esterification | Ethanol, H2SO4 | Reflux, removal of water | 75-90 | Equilibrium reaction, water removal critical |
Research Data and Literature Insights
Methylation Efficiency : According to patent literature and synthetic reports, methylation using dimethyl sulfate achieves high conversion rates with minimal overmethylation when stoichiometry is carefully controlled.
Alkylation Selectivity : Friedel-Crafts alkylation is highly regioselective for position 8 in the naphthalene ring due to electronic and steric factors, as demonstrated in multiple synthetic studies.
Acetylation Conditions : Acetylation of hydroxy groups on aromatic systems is well-established using acetic anhydride and pyridine, providing clean conversion to acetyloxy derivatives.
Esterification Optimization : Continuous removal of water during esterification shifts equilibrium toward ester formation, improving yields and purity, as validated in industrial process optimizations.
Summary Table of Preparation Steps
| Step Number | Reaction Type | Starting Material | Reagents & Catalysts | Conditions | Product Intermediate |
|---|---|---|---|---|---|
| 1 | Oxidation/Carboxylation | Naphthalene derivatives | KMnO4 or CrO3 | Reflux, aqueous or organic solvent | 2-Naphthalenecarboxylic acid |
| 2 | Methylation | 6-Hydroxy-2-naphthalenecarboxylic acid | Dimethyl sulfate, K2CO3 | Reflux, acetone | 6-Methoxy-2-naphthalenecarboxylic acid |
| 3 | Friedel-Crafts Alkylation | 6-Methoxy-2-naphthalenecarboxylic acid | Isopropyl chloride, AlCl3 | 0-25 °C, inert solvent | 6-Methoxy-8-(1-methylethyl)-2-naphthalenecarboxylic acid |
| 4 | Acetylation | 4-Hydroxy derivative | Acetic anhydride, pyridine | Room temp to 50 °C | 4-(Acetyloxy)-6-methoxy-8-(1-methylethyl)-2-naphthalenecarboxylic acid |
| 5 | Esterification | Carboxylic acid derivative | Ethanol, sulfuric acid | Reflux, water removal | 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-8-(1-methylethyl)-, ethyl ester |
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-8-(1-methylethyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions where the acetyloxy or methoxy groups are replaced by other functional groups using reagents like sodium hydroxide or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Compounds with new functional groups replacing acetyloxy or methoxy groups.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-8-(1-methylethyl)-, ethyl ester is utilized in various fields of scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-8-(1-methylethyl)-, ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. The acetyloxy and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. The isopropyl group enhances the compound’s lipophilicity, facilitating its penetration through biological membranes. The compound may act by inhibiting specific enzymes or receptors, leading to alterations in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Nitro-Substituted Analogs
Compounds such as ethyl 4-(acetyloxy)-6-nitro-2-naphthalenecarboxylate (listed in ) share the naphthalene backbone and ester functionality but differ in substituents:
- Nitro groups (e.g., at position 6) introduce strong electron-withdrawing effects, increasing reactivity toward nucleophilic substitution or reduction compared to the target compound’s methoxy group.
- Physicochemical Properties : Nitro derivatives typically exhibit lower solubility in polar solvents due to increased molecular polarity and higher melting points .
Amino-Substituted Analogs
Examples like 2-naphthalenecarboxylic acid, 1,8-bis(dimethylamino)-, ethyl ester () feature dimethylamino groups instead of acetyloxy/methoxy substituents:
- Dimethylamino groups are strong electron donors, enhancing solubility in acidic media via protonation.
- Applications: Amino-substituted naphthalenecarboxylates are often utilized in dye chemistry or as ligands in coordination complexes, whereas the target compound’s acetyloxy and methoxy groups may favor hydrolytic stability .
Isopropyl-Substituted Analogs
This substituent may also enhance lipophilicity, influencing bioavailability in pharmacological contexts.
Data Table: Key Structural and Functional Comparisons
| Compound Name | Substituents (Positions) | Molecular Formula | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| Target Compound | 4-Acetyloxy, 6-Methoxy, 8-Isopropyl | C₂₁H₂₄O₅ | Ester, Acetyloxy, Methoxy, Isopropyl | Moderate polarity, hydrolyzable ester |
| Ethyl 4-(Acetyloxy)-6-Nitro-2-Naphthalenecarboxylate | 4-Acetyloxy, 6-Nitro | C₁₆H₁₅NO₆ | Ester, Nitro | High reactivity, low solubility |
| 1,8-Bis(Dimethylamino)-2-Naphthalenecarboxylate | 1,8-Bis(Dimethylamino) | C₁₈H₂₄N₂O₂ | Ester, Dimethylamino | pH-dependent solubility, basicity |
Research Findings and Functional Implications
- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy (target) and nitro (analog) substituents exhibit opposing electronic effects, influencing reaction pathways. Methoxy groups stabilize intermediates via resonance, while nitro groups activate positions for electrophilic attack .
- Steric Effects : The 8-isopropyl group in the target compound may hinder crystallization, as observed in branched alkyl-substituted aromatics, contrasting with linear-chain analogs .
- Ester Hydrolysis: Acetyloxy groups are more susceptible to hydrolysis under basic conditions compared to methoxy or dimethylamino groups, suggesting divergent stability profiles in aqueous environments .
Notes on Methodology and Limitations
- Physicochemical properties (e.g., solubility, melting points) are extrapolated based on substituent effects and may require experimental validation.
Biological Activity
2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-8-(1-methylethyl)-, ethyl ester is a complex organic compound derived from naphthalene, characterized by various functional groups that contribute to its potential biological activities. This article explores the compound's biological activity, synthesis, and related studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 330.4 g/mol. Its structure includes:
- Naphthalene backbone
- Acetyloxy group at position 4
- Methoxy group at position 6
- Isopropyl group at position 8
These substituents influence its chemical reactivity and biological interactions.
Table 1: Biological Activities of Related Naphthalene Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| 6-Methoxy-2-Naphthoic Acid | Antimicrobial | |
| 4-Acetyloxy-2-naphthoic Acid | Anticancer | |
| 3,4-Dihydro-naphthalene-2-carboxylic Acid | Enzyme Inhibition (5-alpha reductase) |
Synthesis
The synthesis of 2-Naphthalenecarboxylic acid, 4-(acetyloxy)-6-methoxy-8-(1-methylethyl)-, ethyl ester typically involves multi-step organic reactions. Key steps include:
- Formation of the naphthalene core through electrophilic aromatic substitution.
- Introduction of functional groups via acylation and methoxylation reactions.
- Esterification to yield the final product.
Each step must be optimized for yield and purity to ensure the desired biological properties are retained.
Case Studies and Research Findings
Several studies have investigated the biological activity of naphthalene derivatives:
- Antimicrobial Studies : A study evaluated the antibacterial properties of various naphthoic acid derivatives against Gram-positive and Gram-negative bacteria, showing significant inhibition rates.
- Enzyme Inhibition Assays : Research on enzyme inhibitors demonstrated that specific structural modifications in naphthoic acids can enhance binding affinity to target enzymes, indicating potential therapeutic applications.
- Cell Proliferation Studies : In vitro assays on cancer cell lines revealed that certain naphthalene derivatives could reduce cell viability significantly, suggesting anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
